![molecular formula C11H9BrN2 B1532401 5'-Brom-4-methyl-[2,2']bipyridinyl CAS No. 1187164-02-8](/img/structure/B1532401.png)
5'-Brom-4-methyl-[2,2']bipyridinyl
Übersicht
Beschreibung
5’-Bromo-4-methyl-[2,2’]bipyridinyl is a chemical compound with the molecular formula C11H9BrN2 . It is used for various research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 5’-Bromo-4-methyl-[2,2’]bipyridinyl is characterized by the presence of a bromine atom and a methyl group attached to a bipyridinyl backbone .Wissenschaftliche Forschungsanwendungen
Koordinationschemie
5'-Brom-4-methyl-2,2'-Bipyridin: ist ein bedeutender Ligand in der Koordinationschemie. Seine Fähigkeit, stabile Komplexe mit verschiedenen Metallionen zu bilden, macht ihn zu einem wertvollen Bestandteil bei der Synthese von metallorganischen Gerüsten (MOFs) und Koordinationspolymeren . Diese Strukturen sind aufgrund ihrer porösen Natur und anpassbaren Eigenschaften für die Katalyse, Gasspeicherung und Trennverfahren von entscheidender Bedeutung.
Medizinische Chemie
In der medizinischen Chemie dient 5'-Brom-4-methyl-2,2'-Bipyridin als Vorläufer für biologisch aktive Moleküle . Sein Strukturmotiv findet sich in Verbindungen wieder, die pharmakologische Aktivitäten aufweisen, darunter Antitumor-, antibakterielle und entzündungshemmende Eigenschaften. Das Bromatom in der Verbindung kann zur weiteren Funktionalisierung verwendet werden, was zu einer breiten Palette von therapeutischen Wirkstoffen führt.
Materialwissenschaft
Diese Verbindung spielt eine wichtige Rolle in der Materialwissenschaft, insbesondere bei der Entwicklung elektronischer Materialien . Sie wird bei der Synthese von organischen Halbleitern verwendet, die für die Herstellung von organischen Leuchtdioden (OLEDs) und Photovoltaikzellen unerlässlich sind. Die elektronischen Eigenschaften des Bipyridin-Kerns können durch Substituenten wie die Methyl- und Bromgruppen fein abgestimmt werden, die die Ladungstransporteigenschaften beeinflussen.
Umweltwissenschaften
5'-Brom-4-methyl-2,2'-Bipyridin: findet Anwendungen in den Umweltwissenschaften als Baustein für Sensoren und Detektoren . Diese Sensoren können Metallionen und organische Schadstoffe in Wasser und Boden nachweisen und so zur Umweltüberwachung und Sanierung beitragen. Die Fähigkeit der Verbindung, Komplexe mit Metallen zu bilden, ist besonders nützlich bei der Entwicklung selektiver und empfindlicher Nachweissysteme.
Analytische Chemie
In der analytischen Chemie wird 5'-Brom-4-methyl-2,2'-Bipyridin als Reagenz zur Bestimmung von Metallionen eingesetzt . Es kann mit bestimmten Metallen farbige Komplexe bilden, die mit spektrophotometrischen Methoden quantifiziert werden können. Diese Eigenschaft ist vorteilhaft für die Spurenmetallanayse in verschiedenen Proben, darunter biologische Flüssigkeiten und Industrieabwässer.
Biochemie
Die Verbindung findet in der Biochemie Anwendung bei der Untersuchung von Protein-Ligand-Wechselwirkungen . Die Bipyridin-Einheit kann an spezifische Stellen von Proteinen binden, so dass Forscher die Bindungskinetik und -affinitäten untersuchen können. Diese Informationen sind entscheidend für das Verständnis biologischer Prozesse und die Entwicklung von Medikamenten, die Proteinfunktionen modulieren können.
Wirkmechanismus
The mechanism of action of 5-Br-4-Me-Bipy is not fully understood. However, it is believed that the compound interacts with DNA or RNA molecules, as well as with proteins, through hydrogen bonding and van der Waals forces. In addition, the compound is believed to interact with biological membranes through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-4-Me-Bipy are not fully understood. However, it has been suggested that the compound may have an effect on the structure and dynamics of biological membranes. In addition, it has been suggested that the compound may have an effect on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Br-4-Me-Bipy in lab experiments include its low toxicity, low cost, and high sensitivity. The compound is also highly soluble in water, which makes it easy to handle and use in experiments. The main limitation of 5-Br-4-Me-Bipy is that it is not very stable in solution, which can lead to inaccurate results in some experiments.
Zukünftige Richtungen
The potential future directions for 5-Br-4-Me-Bipy include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted on its use as an imaging agent for in vivo applications, such as MRI. Further research could also be conducted on its use as a fluorescent probe for the detection of DNA and RNA, as well as for the study of protein-ligand interactions. Finally, further research could be conducted on the development of new and improved synthesis methods for 5-Br-4-Me-Bipy.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-11(6-8)10-3-2-9(12)7-14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUUSJLVYHNFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300874 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-02-8 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


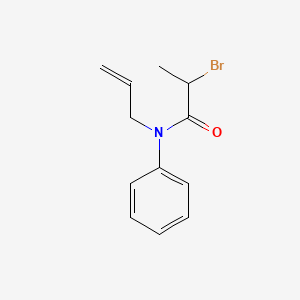

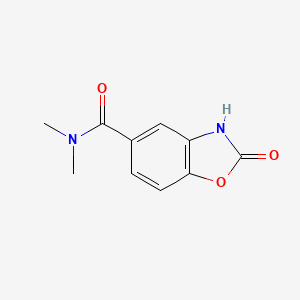


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)


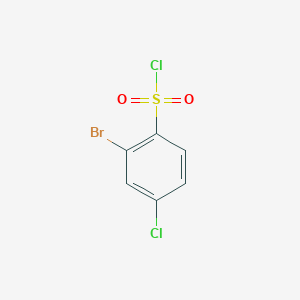
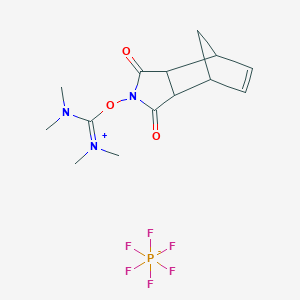
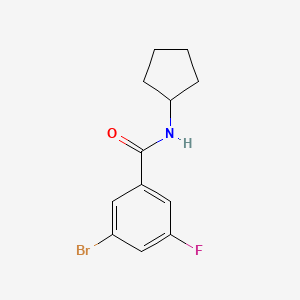
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
